Rafoxanide

Vue d'ensemble

Description

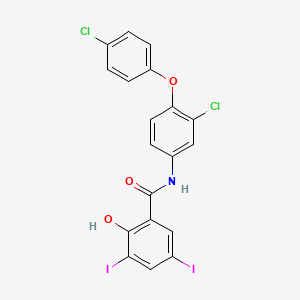

La rafoxanide est un composé salicylanilide principalement utilisé comme anthelminthique en médecine vétérinaire. Elle est efficace contre les douves du foie et certains nématodes gastro-intestinaux chez le bétail, en particulier les bovins et les ovins . La structure chimique de la this compound est caractérisée par la présence d’atomes halogènes, en particulier le chlore et l’iode, qui contribuent à son activité biologique .

Applications De Recherche Scientifique

Rafoxanide has a wide range of scientific research applications :

Chemistry: It is used as a model compound in studies involving halogenated salicylanilides and their chemical properties.

Biology: this compound’s effects on cellular processes, such as apoptosis and cell cycle regulation, are of interest in biological research.

Medicine: Beyond its veterinary use, this compound has shown potential in treating drug-resistant bacterial and fungal infections. It has also been studied for its anti-cancer properties, particularly in inducing immunogenic cell death in colorectal cancer cells.

Industry: this compound is used in formulations for veterinary medicines, ensuring effective treatment of parasitic infections in livestock.

Mécanisme D'action

La rafoxanide exerce ses effets en découplant la phosphorylation oxydative dans les mitochondries des cellules parasitaires . Cette perturbation conduit à une diminution de la production d’adénosine triphosphate (ATP), essentielle à l’énergie cellulaire. Le composé inhibe spécifiquement des enzymes telles que la succinate déshydrogénase et la fumarate réductase, altérant davantage le métabolisme énergétique du parasite . De plus, il a été démontré que la this compound induit l’apoptose dans les cellules cancéreuses en réduisant le potentiel de la membrane mitochondriale et en régulant la voie des caspases .

Analyse Biochimique

Biochemical Properties

Rafoxanide is an uncoupler of oxidative phosphorylation in cell mitochondria, which disturbs the production of ATP, the cellular “fuel”. This seems to occur through suppression of the activity of succinate dehydrogenase and fumarate reductase, two enzymes involved in this process . This impairs the parasites’ motility and probably other processes as well .

Cellular Effects

This compound has been found to inhibit cell proliferation and induce cell apoptosis by reducing mitochondrial membrane potential (MMP) and regulating the caspase pathway . It also inhibits DNA synthesis and causes cell cycle arrest by regulating the cdc25A-degradation pathway . Importantly, it enhances the DNA damage response by up-regulating the expression of γ-H2AX .

Molecular Mechanism

The molecular mode of action of salicylanilides, including this compound, is not completely elucidated . It is known that this compound can suppress activation of the p38 MAPK pathway . This is particularly important as it is a potent B-Raf V600E inhibitor .

Temporal Effects in Laboratory Settings

It has been observed that this compound treatment inhibited tumor growth, with no significant side effects, in a multiple myeloma mouse xenograft model .

Dosage Effects in Animal Models

In cattle, doses ≥80 mg/kg can cause loss of appetite and diarrhea; doses ≥100 mg/kg caused neurotoxic symptoms and blindness; at doses >200 mg/kg fatalities were recorded . Sheep are more sensitive to this compound. Cases of blindness were reported at doses ≥40 mg/kg .

Metabolic Pathways

It is known that this compound acts by uncoupling oxidative phosphorylation of flukes, including reduced ATP levels, decreased glycogen content, and accumulation of succinate .

Transport and Distribution

After oral administration, this compound is slowly absorbed into the bloodstream. It binds to >99% to plasma proteins. It is well distributed throughout the whole body but has a particular affinity for the thyroid gland .

Subcellular Localization

It is known that this compound can affect mitochondrial function, suggesting that it may localize to the mitochondria .

Méthodes De Préparation

La rafoxanide peut être synthétisée par un processus en plusieurs étapes impliquant les étapes clés suivantes :

Iodation de l’acide salicylique : L’acide salicylique est iodé à l’aide d’iode en présence de peroxyde d’hydrogène pour obtenir de l’acide 3,5-diiodosalicylique.

Formation d’aminoéther : Le 4-chlorophénol réagit avec le 3,4-dichloronitrobenzène en présence d’un catalyseur comme le chlorure cuivreux et d’un solvant tel que le diméthylformamide (DMF) pour former du 2-chloro-4-nitrophényl tert-chlorophényl éther. Cet intermédiaire est ensuite hydrogéné à l’aide d’un catalyseur de palladium sur charbon (Pd/C) pour produire du 4-amino-2-chlorophényl tert-chlorophényl éther.

Réaction de condensation : L’acide 3,5-diiodosalicylique est converti en son dérivé chlorure d’acyle à l’aide de trichlorure de phosphore (PCl3). Ce dérivé subit ensuite une réaction de condensation avec l’aminoéther pour former de la this compound.

Les méthodes de production industrielle impliquent souvent l’optimisation de ces étapes pour garantir un rendement et une pureté élevés tout en minimisant les coûts et l’impact environnemental .

Analyse Des Réactions Chimiques

La rafoxanide subit plusieurs types de réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée dans des conditions spécifiques, conduisant à la formation de divers produits de dégradation.

Réduction : Le groupe nitro dans les intermédiaires peut être réduit en groupe amino par hydrogénation.

Substitution : Les atomes d’halogène dans la this compound peuvent participer à des réactions de substitution, bien que celles-ci soient moins courantes dans les applications pratiques.

Les réactifs couramment utilisés dans ces réactions comprennent l’iode, le peroxyde d’hydrogène, le chlorure cuivreux, le diméthylformamide et le palladium sur charbon. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.

4. Applications de la recherche scientifique

La this compound a une large gamme d’applications de recherche scientifique :

Chimie : Elle est utilisée comme composé modèle dans des études impliquant des salicylanilides halogénés et leurs propriétés chimiques.

Biologie : Les effets de la this compound sur les processus cellulaires, tels que l’apoptose et la régulation du cycle cellulaire, sont d’intérêt dans la recherche biologique.

Médecine : Au-delà de son utilisation vétérinaire, la this compound a montré un potentiel dans le traitement des infections bactériennes et fongiques résistantes aux médicaments. Elle a également été étudiée pour ses propriétés anticancéreuses, en particulier pour induire une mort cellulaire immunogène dans les cellules cancéreuses colorectal.

Industrie : La this compound est utilisée dans les formulations de médicaments vétérinaires, assurant un traitement efficace des infections parasitaires chez le bétail.

Comparaison Avec Des Composés Similaires

La rafoxanide appartient à la classe des salicylanilides anthelminthiques, qui comprend des composés comme le closantel et l’oxyclozanide . Ces composés partagent des structures chimiques et des modes d’action similaires, ciblant principalement la phosphorylation oxydative dans les parasites. La this compound est unique dans son motif d’halogénation spécifique, qui contribue à ses propriétés pharmacologiques distinctes. Contrairement au closantel, la this compound a montré un potentiel de repositionnement pour le traitement des infections bactériennes et fongiques résistantes aux médicaments .

Composés similaires

Closantel : Un autre anthelminthique salicylanilide avec un mode d’action similaire.

Oxyclozanide : Utilisé pour traiter les douves du foie et les nématodes gastro-intestinaux, similaire à la this compound.

Propriétés

IUPAC Name |

N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11Cl2I2NO3/c20-10-1-4-13(5-2-10)27-17-6-3-12(9-15(17)21)24-19(26)14-7-11(22)8-16(23)18(14)25/h1-9,25H,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEMNPWINWMHUMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)NC(=O)C3=C(C(=CC(=C3)I)I)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11Cl2I2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046227 | |

| Record name | Rafoxanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

626.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22662-39-1 | |

| Record name | Rafoxanide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22662-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rafoxanide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022662391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RAFOXANIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=355278 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rafoxanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rafoxanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.029 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RAFOXANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22F4FLA7DH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Rafoxanide primarily exerts its anthelmintic effect by uncoupling oxidative phosphorylation in target parasites. [] This disrupts the production of ATP, the primary energy currency of cells, ultimately leading to parasite death.

A: Yes, research suggests additional mechanisms contribute to its activity. This compound demonstrates synergistic effects with colistin against colistin-resistant Gram-negative bacteria by increasing membrane permeability and disrupting membrane integrity. [] It also shows potential as a dual CDK4/6 inhibitor in skin cancer cells, leading to cell cycle arrest and reduced expression of CDK4/6, cyclin D, and retinoblastoma protein. [] Additionally, this compound induces immunogenic cell death (ICD) in colorectal cancer cells, characterized by the release of damage-associated molecular patterns (DAMPs) like ecto-calreticulin, ATP, and HMGB1. []

ANone: this compound has the molecular formula C19H11Cl2I2NO3 and a molecular weight of 626.97 g/mol.

A: While specific spectroscopic details are not extensively discussed in the provided research, analytical methods like high-performance liquid chromatography (HPLC) with UV detection at 282 nm [] and HPLC with fluorescence detection [] have been used for its characterization and quantification.

ANone: The provided research doesn't focus on any catalytic properties of this compound. Its primary focus remains on its anthelmintic and potential anticancer activities.

A: Yes, at least one study utilized computational approaches for drug repurposing. Structure-based virtual screening using the docking software idock, targeting an ensemble of CDK4/6 structures, led to the identification of this compound as a potential dual CDK4/6 inhibitor. []

A: While the provided research doesn’t delve into specific SAR studies for this compound, one study exploring its interaction with transthyretin (TTR) highlighted the potential for structural optimization. This research suggests that modifying this compound's structure could enhance its binding affinity and selectivity towards TTR, potentially improving its therapeutic potential for ATTR amyloidosis. []

A: Formulations like oral suspensions, often containing excipients like polyethylene glycol, tween, citric acid, and sodium citrate, are employed. [] One study compared the bioavailability of a modified this compound oral suspension to the original innovator product and a generic formulation in sheep. The study found significant differences in bioavailability between the formulations, highlighting the impact of formulation on drug absorption. []

A: While the provided research primarily focuses on the pharmacological aspects, one document from the European Agency for the Evaluation of Medicinal Products discusses the establishment of Maximum Residue Limits (MRLs) for this compound in non-lactating cattle and sheep. [] This highlights the importance of regulatory considerations for drug residues in edible tissues.

A: this compound exhibits a relatively small volume of distribution (Vd), indicating limited distribution to tissues outside the vascular compartment. [, ]

ANone: Specific details regarding the metabolic pathways of this compound are limited in the provided research.

A: Yes, suckling lambs exhibit significantly higher bioavailability of this compound compared to weaned lambs, suggesting age-related differences in drug disposition. []

A: this compound demonstrates in vitro antibacterial and antifungal activities, with minimum inhibitory concentrations (MICs) ranging from 2 to 128 μg/mL. []

A: this compound exhibits efficacy against both adult and immature stages of Fasciola hepatica in sheep. Studies show varying efficacy depending on the stage of the parasite and the dose administered. [, , , ]

A: Yes, this compound’s efficacy has been evaluated in goats and cattle as well. [, , , ]

ANone: The provided research focuses on veterinary applications. No human clinical trials are discussed.

A: Yes, multiple studies report resistance or suspected resistance to this compound in various parasites, including Haemonchus contortus and Fasciola hepatica. [, , , ]

A: Yes, cross-resistance between this compound and other anthelmintics, such as fenbendazole, has been observed. []

A: While specific targeted delivery systems are not extensively discussed, the research highlights the influence of administration route on this compound's pharmacokinetics. For instance, intra-abomasal administration leads to faster absorption compared to intraruminal administration in sheep, impacting its distribution and potentially its efficacy. []

A: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV detection [, , ] and fluorescence detection [], are commonly employed for the analysis of this compound in various matrices, including plasma and tissues.

ANone: The provided research primarily focuses on the pharmaceutical and pharmacological aspects of this compound, with limited information on its environmental fate and ecotoxicological effects.

A: The research mentions that the developed HPLC methods for this compound analysis have been validated according to established guidelines. For instance, studies mention validation parameters like accuracy, precision (RSD), and recovery. [, , ]

ANone: The provided research papers do not offer specific details on these aspects related to this compound.

A: The research highlights the evolution of this compound from its initial use as a fasciolicide in animals to its potential applications in treating bacterial infections and cancer. The discovery of its mechanism of action, involving the uncoupling of oxidative phosphorylation, marks a significant milestone in understanding its anthelmintic activity. [] More recently, studies exploring its synergistic effects with existing antibiotics [] and its potential as a CDK4/6 inhibitor [] signify further milestones in expanding its therapeutic potential.

A: The application of computational chemistry in identifying this compound as a potential CDK4/6 inhibitor highlights a key example of cross-disciplinary synergy. [] This approach combines computational modeling with biological testing to repurpose existing drugs for new therapeutic applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.